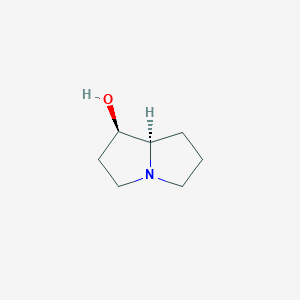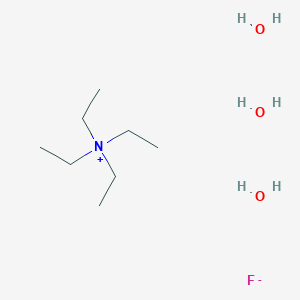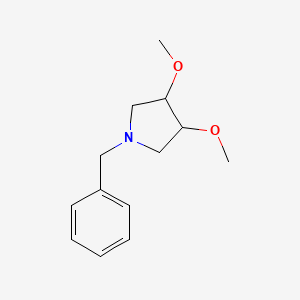
1-Benzyl-3,4-dimethoxypyrrolidine
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 1-Benzyl-3,4-dimethoxypyrrolidine, involves several methods. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . The synthesis can also involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by steric factors and the spatial orientation of substituents. Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用
Electrochemical Behavior
1-Benzyl-3-carbamoylpyridinium ion, related to 1-Benzyl-3,4-dimethoxypyrrolidine, undergoes electrochemical reduction producing free radicals and dihydropyridine derivatives. The dimeric products adsorb on electrode surfaces, affecting their preparative use in electrochemistry (Carelli, Cardinali, & Moracci, 1980).
Orthometalation with Palladium and Platinum
1,3-Di(2-pyridyl)benzene, similar in structure to this compound, shows different behaviors when reacted with Palladium(II) and Platinum(II), leading to the formation of various complexes. These findings are significant in the field of organometallic chemistry and material science (Cárdenas et al., 1999).
Neurotoxicity Studies
Studies on 3,4-Dimethyl-2,5-hexanedione and its reaction with amines to form N-substituted pyrroles, including 1-benzyl derivatives, demonstrate its impact on neurotoxicity. These studies contribute to understanding the pathogenesis of neurofilament accumulation in neuropathies (Anthony, Boekelheide, Anderson, & Graham, 1983).
Conducting Polymers from Pyrrole Derivatives
Electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene and its methoxy derivatives, leads to conducting polymers. These findings are crucial for the development of materials with low oxidation potentials and high stability in the conducting form (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Platinum-Catalyzed Hydroamination
Benzyl-2,2-diphenyl-4-pentenylamine reacts with platinum complexes to form pyrrolidine derivatives, including 1-benzyl-2-methyl-4,4-diphenylpyrrolidine. This process demonstrates the application of platinum catalysis in synthesizing complex organic structures (Bender & Widenhoefer, 2005).
Cyclopalladation in Organic Synthesis
Cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles, similar to this compound, results in novel dimeric complexes. This research provides insights into the creation of new molecules with potential applications in materials science and catalysis (Mancilha et al., 2011).
Development of Antipsychotic Agents
Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, related to this compound, have been investigated as dopamine D-2 receptor antagonists. This research contributes to the development of potential antipsychotic medications (Högberg et al., 1991).
Synthesis of Heterocycles
The synthesis of 3,4-dimethoxycarbonyl-5-pyrrolidin-1-ylbenzo[b]thiepin, related to this compound, highlights the creation of new heterocyclic structures with potential applications in pharmaceuticals and materials science (Reinhoudt & Kouwenhoven, 1972).
Photolysis Studies
Photolysis of 1-Benzyl-3-carbamoylpyridinium chloride, structurally similar to this compound, generates pyridyl radicals. This research offers insights into the photochemical behavior of organic compounds (Kano & Matsuo, 1976).
特性
IUPAC Name |
1-benzyl-3,4-dimethoxypyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-9-14(10-13(12)16-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIZVDKPKSFVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493167 | |
| Record name | 1-Benzyl-3,4-dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63126-22-7 | |
| Record name | 1-Benzyl-3,4-dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



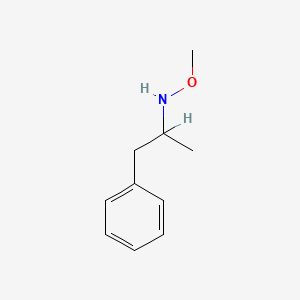

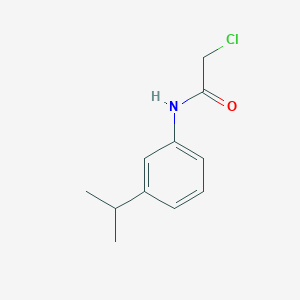
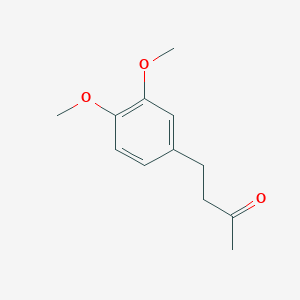
![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)





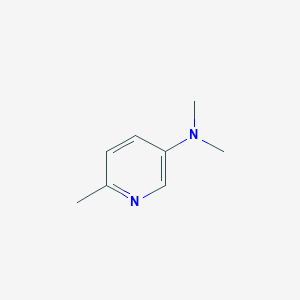
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B3147770.png)
